

Reteplase Demonstrates Superior Functional Outcomes Over Alteplase in Ischemic Stroke Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Reteplase				
Cat. No.:	B1178584	Get Quote			

New clinical trial data indicates that **Reteplase**, a newer generation thrombolytic agent, leads to better functional outcomes in patients with acute ischemic stroke compared to the current standard of care, Alteplase. The pivotal Phase III RAISE trial showed that a higher percentage of patients treated with **Reteplase** achieved excellent functional recovery with a comparable safety profile.

For researchers and drug development professionals in the field of neurology and thrombosis, these findings present a significant development in the quest for more effective and efficient treatments for ischemic stroke. This guide provides an objective comparison of **Reteplase** and Alteplase, summarizing key experimental data, outlining the clinical trial protocol, and illustrating the agents' mechanism of action.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the Phase III RAISE (**Reteplase** versus Alteplase for Acute Ischemic Stroke) trial, a multicenter, prospective, randomized, open-label, blinded-endpoint study.[1]

Efficacy Outcomes



Outcome Measure	Reteplase (n=707)	Alteplase (n=705)	Risk Ratio (95% CI)	P-value	Citation
Excellent Functional Outcome (mRS 0-1) at 90 days	79.5%	70.4%	1.13 (1.05 to 1.21)	<0.001 for noninferiority, 0.002 for superiority	[2][3][4]
Good Functional Outcome (mRS 0-2) at 90 days	85.3%	79.8%	1.07 (1.02 to 1.12)	-	[4]
Early Dramatic Recovery (NIHSS score) at 24 hours	Higher with Reteplase	Lower with Alteplase	-	-	[2]
Barthel Index score ≥95 at 90 days	82.0%	76.2%	1.08 (1.02 to 1.13)	-	[3]

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; CI: Confidence Interval.

Safety Outcomes



Outcome Measure	Reteplase (n=707)	Alteplase (n=705)	Risk Ratio (95% CI)	Citation
Symptomatic Intracranial Hemorrhage within 36 hours	2.4%	2.0%	1.21 (0.54 to 2.75)	[2][4]
Any Intracranial Hemorrhage at 90 days	7.7%	4.9%	1.59 (1.00 to 2.51)	[2][3]
All-cause Death at 90 days	4.3%	3.4%	1.25 (0.66 to 2.35)	[3]
Any Adverse Event	91.6%	82.4%	1.11 (1.03 to 1.20)	[2]

Experimental Protocol: The RAISE Trial

The RAISE trial was a Phase III, multicenter, prospective, randomized, open-label, blinded-endpoint (PROBE) non-inferiority trial conducted at 62 sites in China.[1][2]

Patient Population:

- Inclusion Criteria: Patients aged 18 to 80 years with a diagnosis of acute ischemic stroke, treatable within 4.5 hours of symptom onset. Patients were required to have a pre-stroke modified Rankin Scale (mRS) score of 1 or less and a National Institutes of Health Stroke Scale (NIHSS) score between 4 and 25.[3][5]
- Exclusion Criteria: Included prior or current intracranial hemorrhage, recent major surgery or trauma, and uncontrolled hypertension.

Treatment Arms: A total of 1,412 eligible patients were randomly assigned in a 1:1 ratio to one of two treatment groups:[1][4]

• **Reteplase** Group: Received two intravenous bolus injections of 18 mg each. The second bolus was administered 30 minutes after the first.[6]



Alteplase Group: Received a total dose of 0.9 mg/kg of body weight (maximum of 90 mg).
 10% of the total dose was administered as an initial bolus, with the remainder infused over
 60 minutes.[3]

Endpoints:

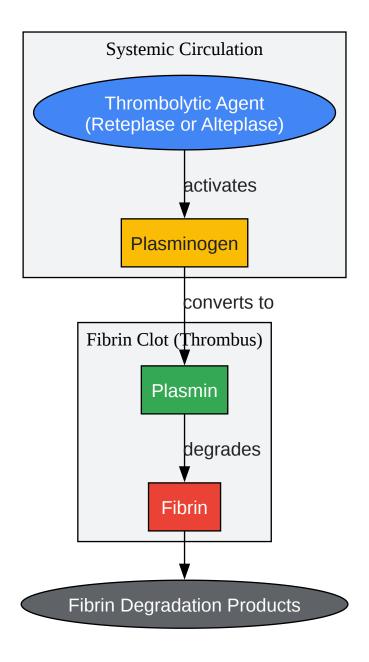
- Primary Efficacy Endpoint: The proportion of patients with an excellent functional outcome, defined as a modified Rankin Scale (mRS) score of 0 or 1 at 90 days.[5]
- Primary Safety Endpoint: The incidence of symptomatic intracranial hemorrhage within 36 hours of symptom onset.[5]
- Secondary Endpoints: Included good functional outcome (mRS 0-2) at 90 days, major neurological improvement on the NIHSS, and the Barthel Index score at 90 days.[5]

Mechanism of Action: A Comparative Overview

Both **Reteplase** and Alteplase are recombinant tissue plasminogen activators (tPAs) that exert their thrombolytic effect by converting plasminogen to plasmin, an enzyme that degrades the fibrin matrix of a thrombus.[7][8] However, structural differences between the two molecules result in distinct pharmacokinetic and pharmacodynamic properties.[9]

Alteplase is a full-length tPA, while **Reteplase** is a non-glycosylated deletion mutant of tPA.[9] This modification gives **Reteplase** a longer half-life (13-16 minutes) compared to Alteplase (less than 5 minutes), allowing for a double-bolus administration.[7][10] **Reteplase** also has a lower binding affinity for fibrin, which is thought to allow for more effective penetration into the clot.[7]





Click to download full resolution via product page

General mechanism of thrombolytic agents.





Click to download full resolution via product page

Key differences in administration and properties.

In conclusion, the results of the RAISE trial suggest that **Reteplase** is not only non-inferior but superior to Alteplase in improving functional outcomes for patients with acute ischemic stroke.

[3] While there was a slightly higher incidence of any intracranial hemorrhage with **Reteplase**, the rate of symptomatic intracranial hemorrhage, a more clinically significant measure, was not significantly different between the two agents.[2][3] The simpler double-bolus administration of **Reteplase** may also offer logistical advantages in a time-critical emergency setting.[7] These findings are likely to influence future clinical guidelines and practice in the management of acute ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. svn.bmj.com [svn.bmj.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]







- 3. Reteplase Versus Alteplase for Acute Ischemic Stroke American College of Cardiology [acc.org]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Reteplase versus alteplase for acute ischaemic stroke within 4.5 hours (RAISE): rationale and design of a multicentre, prospective, randomised, open-label, blinded-endpoint, controlled phase 3 non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuronewsinternational.com [neuronewsinternational.com]
- 7. Reteplase Vs Alteplase in Ischaemic stroke.pptx [slideshare.net]
- 8. What is the mechanism of Reteplase? [synapse.patsnap.com]
- 9. Reteplase: Structure, Function, and Production PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteplase StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reteplase Demonstrates Superior Functional Outcomes Over Alteplase in Ischemic Stroke Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178584#reteplase-vs-alteplase-functional-outcomes-in-ischemic-stroke]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com